Homopiperazine Core Increases Intrinsic Efficacy at D2 Dopamine Receptors vs. Piperazine Congeners
In a direct head-to-head comparison using a forskolin-dependent adenylyl cyclase inhibition assay in stably transfected HEK 293 cells expressing human D2 receptors, the N-(2-methoxyphenyl)homopiperazine compound 11b exhibited 61.2 ± 7.3% intrinsic efficacy (%IA), compared to 33.5 ± 3.1% IA for its direct piperazine congener WC-10, representing an approximately 1.8-fold increase [1]. This trend was consistent across multiple matched pairs: at D2 receptors, homopiperazine 11c showed 65.2 ± 7.3% IA vs. piperazine WC-26 at 29.9 ± 4.8% IA (~2.2-fold increase), and homopiperazine 11d showed 68.2 ± 3.9% IA vs. piperazine WC-21 at 21.8 ± 2.1% IA (~3.1-fold increase) [1]. At D3 receptors, compound 11b achieved 80.3 ± 9.2% IA vs. WC-10 at 18.7 ± 2.2% IA (~4.3-fold increase) [1]. The target compound, as an N-(2-methoxyphenyl)-5-methyl-homopiperazine, belongs to this homopiperazine scaffold class and is therefore expected to confer the same intrinsic efficacy advantage over corresponding piperazine-based building blocks.
| Evidence Dimension | Intrinsic efficacy (%IA) at human D2 dopamine receptor (adenylyl cyclase inhibition) |
|---|---|
| Target Compound Data | Compound 11b (N-(2-methoxyphenyl)homopiperazine analog): 61.2 ± 7.3% IA (D2); 80.3 ± 9.2% IA (D3). Compound 11c: 65.2 ± 7.3% IA (D2). Compound 11d: 68.2 ± 3.9% IA (D2). |
| Comparator Or Baseline | WC-10 (piperazine congener of 11b): 33.5 ± 3.1% IA (D2); 18.7 ± 2.2% IA (D3). WC-26: 29.9 ± 4.8% IA (D2). WC-21: 21.8 ± 2.1% IA (D2). |
| Quantified Difference | 1.8- to 3.1-fold higher D2 intrinsic efficacy for homopiperazine vs. piperazine congeners; up to 4.3-fold higher at D3 receptors. |
| Conditions | Forskolin-dependent whole-cell adenylyl cyclase inhibition assay; human D2 and D3 receptors expressed in stably transfected HEK 293 cells; test compound concentration ~10 × Ki; full agonist quinpirole (1 μM at D2, 100 nM at D3) used for normalization; n ≥ 3. |
Why This Matters
Higher intrinsic efficacy at target receptors can translate into greater in vivo functional activity at equivalent receptor occupancy, making the homopiperazine scaffold a strategically advantageous starting point for programs seeking potent dopamine receptor modulation with reduced dosing requirements.
- [1] Li A, Mishra Y, Malik M, Wang Q, Li S, Taylor M, Reichert DE, Luedtke RR, Mach RH. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry. 2013;21(11):2988–2998. Table 2. doi:10.1016/j.bmc.2013.03.074 View Source
